molecular formula C12H26N2O B13308787 [(4-Methylmorpholin-2-yl)methyl](3-methylpentan-2-yl)amine

[(4-Methylmorpholin-2-yl)methyl](3-methylpentan-2-yl)amine

Katalognummer: B13308787
Molekulargewicht: 214.35 g/mol
InChI-Schlüssel: RHHMXWYRZLDZNM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(4-Methylmorpholin-2-yl)methylamine is an organic compound with the molecular formula C12H26N2O It is a derivative of morpholine, a heterocyclic amine, and is characterized by the presence of both morpholine and amine functional groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (4-Methylmorpholin-2-yl)methylamine typically involves the reaction of 4-methylmorpholine with an appropriate alkylating agent under controlled conditions. One common method involves the use of 3-methylpentan-2-ylamine as the alkylating agent. The reaction is carried out in the presence of a suitable base, such as sodium hydride or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction mixture is typically heated to a temperature of around 80-100°C for several hours to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

In an industrial setting, the production of (4-Methylmorpholin-2-yl)methylamine may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can lead to higher yields and purity of the final product. Additionally, purification steps, such as distillation or chromatography, are employed to remove any impurities and obtain the compound in its pure form .

Analyse Chemischer Reaktionen

Types of Reactions

(4-Methylmorpholin-2-yl)methylamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

(4-Methylmorpholin-2-yl)methylamine has several applications in scientific research:

Wirkmechanismus

The mechanism of action of (4-Methylmorpholin-2-yl)methylamine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Vergleich Mit ähnlichen Verbindungen

(4-Methylmorpholin-2-yl)methylamine can be compared with other similar compounds, such as:

    (4-Methylmorpholin-2-yl)methylamine: Similar structure but with a different alkyl substituent.

    (4-Methylmorpholin-2-yl)methylamine: Another derivative with a different alkyl group.

    N-cyclopropyl-4-methyl-3-{2-[(2-morpholin-4-ylethyl)amino]quinazolin-6-yl}amine: A quinazoline derivative with morpholine and amine groups.

The uniqueness of (4-Methylmorpholin-2-yl)methylamine lies in its specific combination of functional groups and the resulting chemical properties, which make it suitable for a wide range of applications in research and industry.

Eigenschaften

Molekularformel

C12H26N2O

Molekulargewicht

214.35 g/mol

IUPAC-Name

3-methyl-N-[(4-methylmorpholin-2-yl)methyl]pentan-2-amine

InChI

InChI=1S/C12H26N2O/c1-5-10(2)11(3)13-8-12-9-14(4)6-7-15-12/h10-13H,5-9H2,1-4H3

InChI-Schlüssel

RHHMXWYRZLDZNM-UHFFFAOYSA-N

Kanonische SMILES

CCC(C)C(C)NCC1CN(CCO1)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.